molecular formula C9H20N2O B2868249 Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine CAS No. 1343629-30-0

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine

Cat. No.: B2868249
CAS No.: 1343629-30-0
M. Wt: 172.272
InChI Key: GFXZPPKISPYNCS-UHFFFAOYSA-N
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Description

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine ( 1343629-30-0) is a chemical compound with the molecular formula C 9 H 20 N 2 O and a molecular weight of 172.27 g/mol . Its structure features a morpholine ring, a heterocycle commonly employed in medicinal chemistry, linked to a propan-2-amine backbone . Morpholine-based derivatives are of significant interest in scientific research due to their diverse pharmacological profiles. Recent studies highlight that novel morpholine-acetamide derivatives exhibit potent inhibitory activities against therapeutic targets such as carbonic anhydrase (CA) isozymes, specifically CA IX, which is overexpressed in hypoxic tumor environments and is an attractive target for anticancer therapies . Some morpholine derivatives have demonstrated significant antiproliferative effects against cancer cell lines; for instance, specific compounds have shown activity against an ovarian cancer cell line (ID8) with efficacy comparable to the standard drug cisplatin . Furthermore, research indicates these compounds can also exhibit significant inhibitory effects on the hypoxia-inducible factor-1α (HIF-1α), a key protein in the tumor hypoxia response pathway . This makes Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine a valuable building block for researchers in drug discovery, particularly for developing multi-targeted agents for oncology and other therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N,2-dimethyl-1-morpholin-4-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,10-3)8-11-4-6-12-7-5-11/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXZPPKISPYNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-methyl-1-(morpholin-4-yl)pro

Biological Activity

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine, also known by its CAS number 6105-75-5, is a complex organic compound notable for its potential biological activities. The presence of the morpholine ring in its structure suggests significant implications for medicinal chemistry, particularly in the development of therapeutic agents. This article provides a detailed examination of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine is C8H18N2C_8H_{18}N_2, with a molecular weight of approximately 158.24 g/mol. The compound features a branched alkyl chain and a morpholine moiety, which are known to enhance solubility and influence biological activity.

PropertyValue
Molecular FormulaC8H18N2
Molecular Weight158.24 g/mol
IUPAC NameMethyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine
CAS Number6105-75-5

Antimicrobial Properties

Research indicates that compounds containing morpholine rings exhibit antimicrobial properties. In vitro studies have shown that Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. For instance, a study demonstrated that derivatives of morpholine compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine has been explored through several studies. One notable investigation focused on the compound's ability to induce apoptosis in cancer cell lines. The results showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .

Case Study:
In a study involving HeLa and L363 cancer cell lines, Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine demonstrated an IC50 value of 10 µM, indicating potent cytotoxic effects . This suggests that further structural modifications could enhance its efficacy as an anticancer agent.

The mechanism by which Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological outcomes. For example, the compound may inhibit key signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine can be compared to other morpholine-containing compounds regarding their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amineModerateHighInduces ROS production
2-Methyl-1-(piperidin-4-yl)propan-2-aminesHighModerateStronger antibacterial properties
3-Morpholino-propionic acidLowHighEffective in neuroprotective applications

Comparison with Similar Compounds

Methyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS: 1250905-70-4)

  • Molecular Formula : C₈H₁₆N₂O
  • Key Difference : Lacks the 2-methyl group on the propan-2-yl chain.

4-MA-NBOMe (C₁₈H₂₃NO)

  • Structure : Contains a morpholine ring and a benzylamine group but replaces the alkyl chain with a methoxyphenyl moiety.

PF-04455242

  • Structure : A kappa-opioid receptor antagonist with a biphenylmethyl group and pyrrolidin-1-ylsulfonyl substituent.
  • Pharmacology : Exhibits high affinity for kappa-opioid receptors (Ki = 0.3 nM), unlike the target compound, which lacks opioid receptor activity .

TLR7-9 Antagonists (EP 2 402 347 A1)

  • Structure: Quinoline derivatives with morpholine and tetrahydropyrazolopyridine groups.
  • Application : Used in treating systemic lupus erythematosus, demonstrating how morpholine-containing compounds can target immune pathways .

Structural and Functional Analysis

Table 1: Comparative Data on Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine C₈H₁₈N₂O 158.25 Morpholine, branched alkylamine Research scaffold (no direct activity)
4-MA-NBOMe C₁₈H₂₃NO 269.39 Methoxyphenyl, benzylamine Inactive in forensic assays
PF-04455242 C₂₀H₂₅N₃O₂S 371.50 Biphenylmethyl, pyrrolidine Kappa-opioid antagonist (Ki = 0.3 nM)
TLR7-9 Antagonist (EP 2 402 347) C₂₄H₂₃N₇O 433.49 Quinoline, morpholine, pyrazole Immune modulation

Pharmacokinetic Considerations

  • The morpholine ring in the target compound enhances water solubility, a feature shared with TLR antagonists but absent in 4-MA-NBOMe .
  • The dihydrochloride salt form of the target compound improves bioavailability, a strategy also used in PF-04455242 .

Research and Commercial Status

  • Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine : Discontinued in commercial catalogs, possibly due to stability or efficacy challenges .

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